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Compound of Interest

Compound Name: Succinic anhydride

Cat. No.: B118167

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of succinic anhydride and its
derivatives, including methylsuccinic anhydride, 2,2-dimethylsuccinic anhydride, and
bromosuccinic anhydride. By presenting key experimental data from Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS), this document serves as a valuable resource for the identification, characterization, and
quality control of these important chemical entities.

Spectroscopic Data Comparison

The following sections summarize the key spectroscopic data for succinic anhydride and its
selected derivatives. This quantitative data allows for a clear and objective comparison,
highlighting the structural nuances of each molecule.

Infrared (IR) Spectroscopy Data

Cyclic anhydrides are readily identifiable by two characteristic carbonyl (C=0) stretching bands
in their IR spectra.[1] For saturated five-membered rings like succinic anhydrides, these
bands typically appear between 1870-1845 cm~! (symmetric stretch) and 1800-1775 cm~1
(asymmetric stretch).[2] A key feature of cyclic anhydrides is that the lower frequency
(asymmetric) band is more intense than the higher frequency (symmetric) band.[2] Substitution
on the ring can slightly shift these frequencies.
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C=0 Symmetric C=0 Asymmetric
Compound C-0O Stretch (cm™?)
Stretch (cm™?) Stretch (cm™?)
Succinic Anhydride ~1860 ~1782 ~1235, 1058
Methylsuccinic
~1857 ~1781 ~1230, 1060
Anhydride
2,2-Dimethylsuccinic N
] ~1855 ~1778 Not specified
Anhydride
Bromosuccinic -
~1860 ~1790 Not specified

Anhydride

Note: Specific values can vary slightly based on the sample preparation method (e.g., KBr

pellet, Nujol mull, thin film) and instrument.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Proton NMR provides information on the electronic environment and connectivity of hydrogen
atoms in a molecule. The chemical shifts are influenced by the proximity of electronegative
atoms and electron-withdrawing groups like carbonyls. Protons on carbons adjacent to a
carbonyl group in these anhydrides typically appear in the 2.5-3.5 ppm range.
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(5) (ppm)
Succinic )
) ~2.98 Singlet 4H -CH2-CHz2-
Anhydride
Methylsuccinic .
) ~3.30 Multiplet 1H -CH(CH3)-
Anhydride
~2.95 & ~2.65 Multiplet 2H -CH:z-
~1.40 Doublet 3H -CHs
2,2-
Dimethylsuccinic  ~2.80 Singlet 2H -CHz-
Anhydride
~1.35 Singlet 6H -C(CHs)2
Bromosuccinic )
_ ~4.8-5.0 Multiplet (dd) 1H -CH(Br)-
Anhydride
~3.3-3.6 Multiplet 2H -CHz2-

Note: Data is typically recorded in CDClsz or DMSO-de. Chemical shifts can vary slightly

depending on the solvent used.[3]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Carbon NMR is particularly useful for identifying carbonyl carbons, which appear significantly

downfield (typically 160-180 ppm for anhydrides) due to deshielding.[4] The chemical shifts of

the aliphatic carbons provide insight into the substitution pattern of the anhydride ring.
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Compound Carbonyl C=0 (ppm) Aliphatic C (ppm)
Succinic Anhydride ~172.8 ~29.1 (-CH2-)
o _ ~36.5 (-CH-), ~34.8 (-CH2-),
Methylsuccinic Anhydride ~174.5, ~171.9
~15.7 (-CHs)
2,2-Dimethylsuccinic ~43.1 (-C(CH3s)2-), ~37.2 (-
_ ~175.8, ~172.5
Anhydride CHz2-), ~23.5 (-CHs)
o . ~40-45 (-CH(Br)-), ~35-40 (-
Bromosuccinic Anhydride ~168-170

CH2-)

Note: 13C NMR data for bromosuccinic anhydride is less commonly reported; values are
estimated based on the corresponding acid and known substituent effects.[5][6]

Mass Spectrometry (MS) Data

Electron lonization (EI) mass spectrometry typically causes fragmentation of the molecular ion
(M*).[7] A common fragmentation pathway for cyclic anhydrides involves the loss of CO:z (44
Da) and CO (28 Da). The molecular ion peak provides the molecular weight of the compound.

Molecular Weight ( Molecular lon (M*) Key Fragment lons

Compound
g/mol ) (m/z) (m/z)

Succinic Anhydride 100.07 100 72,56, 44, 28
Methylsuccinic

_ 114.10 114 70, 55, 42
Anhydride
2,2-Dimethylsuccinic

] 128.13 128 84,71, 56, 43
Anhydride
Bromosuccinic 134/136, 106/108,

_ 178.97 178/180
Anhydride 79/81, 55

Note: Bromine-containing compounds exhibit a characteristic M+2 peak of nearly equal
intensity to the M* peak due to the natural abundance of the 7°Br and 8!Br isotopes.[8]
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Experimental Protocols & Methodologies

Accurate and reproducible spectroscopic data relies on meticulous sample preparation and
consistent instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups within a molecule based on the absorption of infrared
radiation.[9]

e Instrumentation: A standard FTIR spectrometer (e.g., Bruker, Agilent, Thermo Scientific)
equipped with a DLATGS detector is suitable.[10]

o Sample Preparation (for solid samples):

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide).[10] Pressure is applied using a
clamp to ensure good contact. This is often the quickest and easiest method.

o Thin Solid Film: Approximately 50 mg of the solid is dissolved in a few drops of a volatile
solvent (e.g., acetone or methylene chloride).[6] A drop of this solution is placed on a
single salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of
the compound on the plate.[6]

o Data Acquisition:

o A background spectrum of the empty ATR crystal or clean salt plate is collected first to be
subtracted from the sample spectrum.[10]

o The sample is placed in the instrument's sample holder.

o The spectrum is typically collected over a range of 4000-400 cm~* with a resolution of 4
cm~1, Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms by observing their behavior in a magnetic field.
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 Instrumentation: A high-resolution NMR spectrometer (e.g., 300-800 MHz) is required.
e Sample Preparation:
o Accurately weigh 5-25 mg of the sample for *H NMR or 50-100 mg for 13C NMR.[5]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIls; Dimethyl sulfoxide-de, DMSO-ds) in a small vial.[5] The solution
must be homogeneous and free of any solid particles.

o Transfer the solution into a clean, dry 5 mm NMR tube. The sample depth should be
approximately 4-5 cm.

o Cap the NMR tube securely.
o Data Acquisition:
o The NMR tube is placed in the spectrometer's probe.

o The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to
optimize its homogeneity.

o For quantitative analysis, it is crucial to ensure a sufficient relaxation delay between pulses
to allow for complete relaxation of all nuclei, ensuring accurate integration.

o The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR
spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the
determination of molecular weight and elemental composition, and providing structural
information through fragmentation patterns.[7]

e Instrumentation: A mass spectrometer with an Electron lonization (El) source is commonly
used for small, volatile organic molecules.

e Sample Introduction:
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o The sample is introduced into the instrument, often via a direct insertion probe or after
separation by Gas Chromatography (GC-MS).

o The sample is vaporized by heating under high vacuum.
« lonization (EI):

o In the ion source, the gaseous molecules are bombarded by a beam of high-energy
electrons (typically 70 eV).

o This bombardment dislodges an electron from the molecule, creating a positively charged
molecular ion (M*) and causing extensive, reproducible fragmentation.

e Mass Analysis and Detection:
o The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
o The analyzer separates the ions based on their m/z ratio.

o The separated ions are detected, and a mass spectrum is generated, plotting the relative
abundance of each ion against its m/z value.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic
analysis of succinic anhydride derivatives.
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General workflow for comparative spectroscopic analysis.

Structure-Spectra Relationship

This diagram shows how structural modifications to the succinic anhydride ring lead to
predictable changes in the spectroscopic data.
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Relationship between structure and spectroscopic shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b118167#spectroscopic-comparison-of-succinic-
anhydride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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